

# An In-depth Technical Guide to 3-(1H-Tetrazol-5-yl)benzylamine

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## Compound of Interest

Compound Name: 3-(1H-Tetrazol-5-yl)benzylamine

Cat. No.: B3153807

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-(1H-Tetrazol-5-yl)benzylamine**. This compound is a notable organic intermediate, recognized for its utility in medicinal chemistry and drug discovery as a versatile scaffold for developing novel therapeutic agents.

## Molecular Identity and Structure

**3-(1H-Tetrazol-5-yl)benzylamine** is an organic compound featuring a benzylamine core substituted at the meta-position with a 1H-tetrazole ring. The tetrazole moiety, a bioisosteric equivalent for a carboxylic acid group, enhances the metabolic stability and binding affinity of derivative compounds, making it a valuable component in pharmaceutical design.<sup>[1][2]</sup>

The fundamental structural and identifying information for this compound is summarized below.

Identifier	Value
CAS Number	76577-97-2[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>5</sub> [1]
Molecular Weight	175.19 g/mol [1]
IUPAC Name	[3-(2H-tetrazol-5-yl)phenyl]methanamine[1]
Canonical SMILES	C1=CC(=CC(=C1)C2=NNN=N2)CN[1]
InChI	InChI=1S/C8H9N5/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)[1]
InChIKey	CRCMTYUJTYRWAX-UHFFFAOYSA-N[1]

## Physicochemical Properties

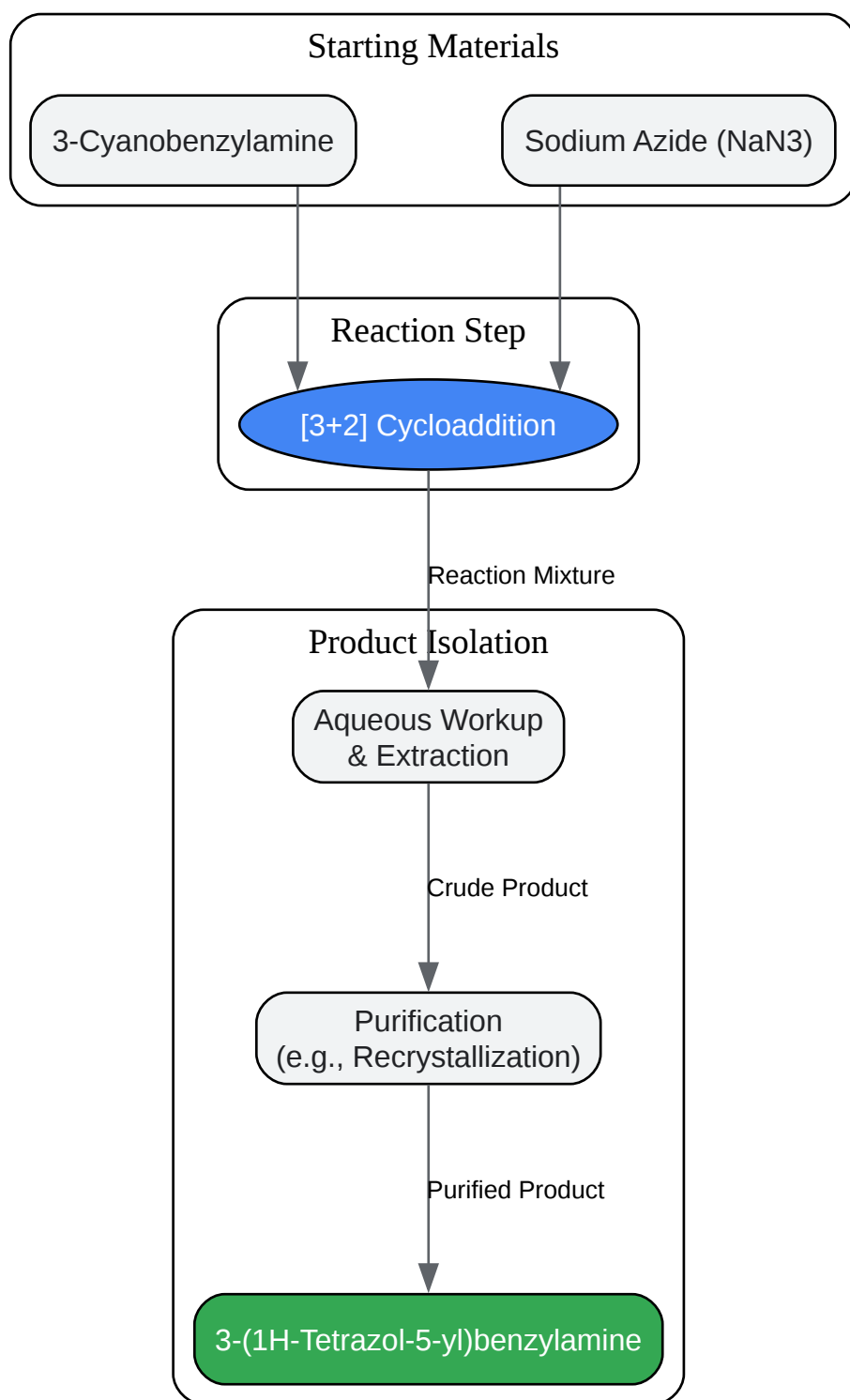
While detailed experimental data on the physicochemical properties of **3-(1H-Tetrazol-5-yl)benzylamine** are not extensively published in peer-reviewed literature, information from commercial suppliers characterizes it as a solid, appearing as a white to yellow substance.[3] It is typically stored at room temperature in a dry environment.[3] Purity levels for commercially available batches are generally reported as ≥95-97%.[3][4]

## Synthesis and Characterization

The primary synthesis of **3-(1H-Tetrazol-5-yl)benzylamine** is achieved through the [3+2] cycloaddition reaction. This well-established method for forming tetrazole rings involves the reaction of a nitrile with an azide.

## General Synthesis Protocol

A common pathway involves the conversion of 3-cyanobenzylamine with sodium azide. While specific, detailed experimental protocols from primary literature are not readily available for this exact molecule, a general conceptual workflow is outlined below. This process represents a standard approach for the synthesis of 5-substituted-1H-tetrazoles from nitrile precursors.



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Figure 1. Conceptual workflow for the synthesis of **3-(1H-Tetrazol-5-yl)benzylamine**.

## Characterization

Commercial suppliers confirm the structure of **3-(1H-Tetrazol-5-yl)benzylamine** via standard analytical techniques.[3] Product specifications typically state that the compound's structure conforms to Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, although specific spectral data is not publicly disseminated.[3]

## Biological Activity and Applications

**3-(1H-Tetrazol-5-yl)benzylamine** is primarily recognized as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] The tetrazole ring is a critical pharmacophore that imparts desirable properties to drug candidates, including enhanced metabolic stability and the ability to act as a proton donor, mimicking a carboxylic acid.[1]

Derivatives of this and similar structures are investigated for a wide range of therapeutic targets. General areas of interest include:

- **Antimicrobial Agents:** Tetrazole derivatives have been studied for their potential as new antibiotics.[1]
- **Anticancer Therapeutics:** Compounds containing tetrazole moieties have shown potential in inhibiting tumor growth.[1]
- **Enzyme Inhibition:** The scaffold is used to develop inhibitors for various enzymes implicated in metabolic diseases like diabetes and hypertension.[1]
- **Cardiovascular and CNS Drugs:** Its structural features are valuable in designing molecules for cardiovascular and central nervous system applications.[3]

While the specific biological targets and signaling pathways for **3-(1H-Tetrazol-5-yl)benzylamine** itself are not detailed in available literature, its role as a precursor suggests a logical relationship in a typical drug discovery pipeline.



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Figure 2. Role of the title compound in a drug discovery workflow.

## Conclusion

**3-(1H-Tetrazol-5-yl)benzylamine** serves as a foundational molecule for the development of advanced pharmaceutical compounds. Its molecular architecture, combining the versatile benzylamine group with the metabolically robust tetrazole ring, provides a rich platform for synthetic modification. While detailed public data on its specific biological activity and experimental protocols are limited, its importance as an intermediate in medicinal chemistry is well-established, paving the way for the discovery of new drugs across multiple therapeutic areas.

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## References

- 1. Buy 3-(1H-Tetrazol-5-yl)benzylamine | 765877-97-2 [smolecule.com]
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